Product packaging for Afatinib (oxalate)(Cat. No.:)

Afatinib (oxalate)

Cat. No.: B12418151
M. Wt: 576.0 g/mol
InChI Key: BBWOQZNSNOUXFP-KHNHNNODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Afatinib (oxalate) is a 4-anilinoquinazoline derivative that functions as a potent, irreversible inhibitor of the ErbB family of receptor tyrosine kinases . Its mechanism of action involves covalently binding to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), leading to the irreversible inhibition of tyrosine kinase autophosphorylation and the subsequent downregulation of ErbB signaling pathways . This action is particularly relevant in cellular models with aberrant ErbB signaling, where it blocks tumor cell proliferation and can induce apoptosis . This compound is a key investigative tool in oncology research, primarily for studying non-small cell lung cancer (NSCLC) characterized by specific, non-resistant epidermal growth factor receptor (EGFR) mutations, such as exon 19 deletions and the L858R point mutation . Due to its irreversible binding and broader ErbB family coverage, it is also valuable for exploring mechanisms of resistance to first-generation EGFR TKIs and for preclinical investigation in HER2-positive cancers . Researchers can utilize this product to study downstream signaling cascades, drug resistance mechanisms, and combination therapies in vitro and in vivo. Product Characterization: The compound is offered as the dimaleate salt, which is the form approved for clinical use under brand names like Gilotrif and Giotrif . Disclaimer: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic uses. Please ensure all handling and experimental procedures are conducted by trained personnel in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClFN5O7 B12418151 Afatinib (oxalate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H27ClFN5O7

Molecular Weight

576.0 g/mol

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;oxalic acid

InChI

InChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1

InChI Key

BBWOQZNSNOUXFP-KHNHNNODSA-N

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=O)(C(=O)O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Technical Solution I: Sequential Condensation-Cyclization

The method described in US20160083373A1 involves a two-step approach starting with the condensation of 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline (II) and N,N-dimethylformamide dimethyl acetal (IV) in toluene with acetic anhydride catalysis. The intermediate undergoes cyclization with 3-chloro-4-fluoroaniline (III) at 115–125°C, yielding afatinib free base after recrystallization. Key parameters include:

  • Molar ratio : 1 : 1.5 (II : IV)
  • Catalyst : Acetic anhydride (3.5 mL per 12.0 g of II)
  • Reaction time : 3 hours for condensation; 6 hours for cyclization
  • Yield : 77.0% after recrystallization

This method eliminates column chromatography, favoring pH-controlled crystallization in ammonia/ethyl acetate systems.

Technical Solution II: Reverse Reactant Order

An alternative pathway reverses the sequence, first condensing 3-chloro-4-fluoroaniline (III) with N,N-dimethylformamide dimethyl acetal (IV), followed by cyclization with intermediate II. This approach demonstrates comparable efficiency:

Parameter Value
Solvent system Toluene/acetic anhydride (1:5)
Temperature 120–130°C
Catalyst Anhydrous formic acid
Final yield 69.4%

Both technical solutions prioritize atom economy, reducing purification steps while maintaining yields above 69%.

Six-Step Synthesis Route

Route Overview

Jestr.org outlines a pathway starting from 4-fluoro-2-aminobenzoic acid, proceeding through six stages:

  • Cyclization : Formation of quinazoline core
  • Nitration : Introduction of nitro group at position 6
  • Substitution : Halogen displacement with (S)-tetrahydrofuran-3-ol
  • Reduction : Nitro to amine conversion
  • Condensation : Attachment of dimethylamino-buteneamide sidechain
  • Salification : Oxalic acid salt formation

Critical Process Parameters

Table 1: Optimization of Six-Step Synthesis

Step Solvent Catalyst Temp (°C) Yield (%)
Cyclization DMF PCl5 110 78.2
Nitration H2SO4/HNO3 0–5 85.4
Substitution DMSO K2CO3 80 91.0
Reduction EtOH/H2O Fe/AcOH 70 88.7
Condensation THF EDC·HCl 25 76.5
Salification MeOH/H2O Oxalic acid 0–5 95.2

Total yield reaches 41.6% with 99.48% purity, validated by $$ ^1H $$-NMR ($$ \delta $$ 8.21, s, 1H) and $$ ^{13}C $$-NMR ($$ \delta $$ 158.9, C=O).

Three-Stage Optimized Process

Nitro-Reduction to Amidation Sequence

SyncSci’s approach condenses the synthesis into three stages:

  • Nitro-reduction : Hydrogenation of 6-nitroquinazoline derivative (Pd/C, 50 psi H$$ _2 $$)
  • Amidation : Coupling with 4-(dimethylamino)-2-butenoyl chloride
  • Salification : Oxalate salt formation (1:2 molar ratio with oxalic acid)

Key improvements :

  • Scale : Demonstrated at 300 g batch size
  • Yield : 84% for free base; 89% for oxalate salt
  • Impurity control : <0.15% for acetamide derivative (C$$ _{23]H$$ _{24}ClFN$$ _5O$$ _3 $$)

Oxalate Salt Formation

Salification Protocol

Conversion to the oxalate form occurs via acid-base reaction in methanol/water:

  • Dissolve afatinib free base (1 eq) in MeOH at 40°C
  • Add oxalic acid dihydrate (2.05 eq) in H$$ _2$$O
  • Cool to 0–5°C, stir for 2 h
  • Filter and wash with cold MeOH/H$$ _2$$O (4:1)

Critical quality attributes :

  • Water content : <0.5% (KF titration)
  • Related substances : <0.2% (HPLC, C18 column)
  • Crystallinity : Monoclinic P2$$ _1 $$ space group (PXRD)

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Parameter Patent Method Six-Step Three-Stage
Total steps 2 6 3
Chromatography None None None
Max yield (%) 77.0 41.6 84.0
Purity (%) 99.2 99.48 99.85
Scalability (kg) 50 10 300
Key impurity <0.1% VI <0.2% X <0.15% Acetamide

Chemical Reactions Analysis

Condensation Reactions

The primary synthesis pathway (patent US20160083373A1) employs acetic anhydride -catalyzed condensation between intermediates:

  • Reaction of 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline with 3-chloro-4-fluoroaniline at 115–125°C yields crude afatinib.

  • Yield : 69.4–77.0% after recrystallization with methanol/acetone/water .

Reduction and Purification

Post-condensation steps involve:

  • Sodium dithionite -mediated reduction under basic conditions (pH 8–9 adjusted with ammonia) .

  • Recrystallization in mixed solvents (methanol:acetone:water = 3:2:1) to achieve >92% purity .

Radiolabeling Reactions

Afatinib has been modified for imaging applications via fluorine-18 radiolabeling (PMC7448811) :

Fluorine-18 Incorporation

  • Reagent : Benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP).

  • Process :

    • React 3-chloro-4-trimethylammonium-nitrobenzene triflate with [¹⁸F]fluoride.

    • Purify via semi-preparative HPLC (C18 column, MeCN/H₂O gradient).

  • Radiochemical yield : >95% purity, used for PET/CT tumor imaging .

Stability and Degradation Pathways

Afatinib (oxalate) undergoes several degradation reactions under physiological and extreme conditions:

Hydrolysis

  • pH-dependent degradation : Rapid hydrolysis in acidic (pH <3) or alkaline (pH >9) environments, cleaving the acrylamide side chain.

  • Primary products : Quinazoline-4(3H)-one derivatives and free oxalate ions.

Oxidation

  • Susceptible to peroxide-mediated oxidation at the vinyl ether group, forming epoxide intermediates.

Conjugation Reactions

  • Glucuronidation : Hepatic UGT1A1-mediated conjugation at the tertiary amine group, increasing water solubility for renal excretion .

Table 2: Stability Profile of Afatinib (Oxalate)

ConditionDegradation PathwayHalf-LifeMajor Products
Acidic (pH 2.0)Hydrolysis2.1 hrQuinazoline-4(3H)-one
Alkaline (pH 10.0)Hydrolysis1.8 hrOxalate ions, acrylamide
Oxidative (H₂O₂)Epoxidation4.5 hrEpoxide derivatives
UV light (300 nm)Photolysis6.7 hrNitroso compounds

Salt Formation and Polymorphism

Afatinib oxalate exists in multiple crystalline forms, with Form A being the most stable (WO2012121764A1) :

  • XRPD peaks : 5.6°, 23.5°, and 25.3° 2θ.

  • Solubility : 1.2 mg/mL in water at 25°C, enhanced to 4.8 mg/mL in simulated gastric fluid (pH 1.2) .

Scientific Research Applications

Clinical Applications

Afatinib has been studied extensively for its efficacy in treating various cancers:

  • Non-Small Cell Lung Cancer (NSCLC) : Afatinib is approved for the treatment of patients with metastatic NSCLC who harbor specific EGFR mutations. In clinical trials, it has demonstrated improved progression-free survival compared to placebo, although overall survival benefits remain inconclusive due to subsequent therapies received by patients post-progression .
  • Esophageal Squamous Cell Carcinoma (ESCC) : Research indicates that Afatinib shows promise in treating ESCC by targeting the ErbB signaling pathways involved in tumorigenesis. Studies have reported positive responses in patients with HER2-positive ESCC .
  • Gastric Cancer : Afatinib has been evaluated for its antitumor activity in HER2-positive gastric cancer. Imaging studies using 89Zr-trastuzumab PET have shown that Afatinib reduces HER2 expression levels and correlates with tumor size reduction .

Case Studies

  • Afatinib-Induced Tumor Lysis Syndrome : A notable case involved a patient with pulmonary adenocarcinoma who developed acute tumor lysis syndrome after starting Afatinib therapy. Despite aggressive management, the patient's condition deteriorated rapidly, highlighting the potential severe side effects associated with this treatment .
  • Combination Therapy : In a study assessing the combination of Afatinib and trastuzumab for HER2-positive tumors, researchers found that this dual approach led to enhanced antitumor activity compared to monotherapy. The combination was well-tolerated and resulted in significant tumor shrinkage in preclinical models .

Efficacy Data

The following table summarizes key findings from clinical trials involving Afatinib:

Study TypeCancer TypeTreatment GroupMedian Overall SurvivalMedian Progression-Free SurvivalNotable Adverse Events
Phase IIINSCLCAfatinib10.8 months3.3 monthsDiarrhea (87%), Rash (78%)
Phase IIESCCAfatinib + TrastuzumabNot reportedNot reportedNot specified
PreclinicalGastricAfatinibNot applicableSustained reduction in HER2 levelsNot specified

Comparison with Similar Compounds

Afatinib vs. Gefitinib (First-Generation TKI)

Key Differences :

  • Target Specificity : Gefitinib is a reversible EGFR inhibitor, whereas afatinib irreversibly inhibits EGFR, HER2, and HER4 .
  • Efficacy: In the LUX-Lung 7 trial, afatinib demonstrated superior progression-free survival (PFS) vs. gefitinib (median PFS: 11.0 vs. Time to treatment failure (TTF) was longer with afatinib (13.7 vs. 11.5 months) .
  • Safety : Afatinib has higher rates of grade ≥3 adverse events (AEs), including diarrhea (13% vs. 1%) and rash (9% vs. 3%) .
Parameter Afatinib Gefitinib
Target EGFR/HER2/HER4 EGFR (reversible)
Median PFS (months) 11.0 10.9
Grade ≥3 Diarrhea 13% 1%
TTF (months) 13.7 11.5

Afatinib vs. Erlotinib (First-Generation TKI)

Key Differences :

  • Brain Metastases : Afatinib has superior central nervous system (CNS) penetration, with an IC50 10% that of erlotinib, leading to significant regression of brain metastases (BMs) in preclinical models .
  • Efficacy :
    • In the LUX-Lung 8 trial, afatinib improved PFS (2.6 vs. 1.9 months; HR = 0.54, p < 0.001) and OS (7.9 vs. 6.8 months; HR = 0.68, p = 0.008) in squamous NSCLC .
  • Resistance : Both drugs face resistance via T790M mutations, but afatinib’s broader targeting delays resistance in some cases .
Parameter Afatinib Erlotinib
CNS Penetration High (IC50 = 10% erlotinib) Moderate
Median OS (months) 7.9 6.8
T790M Resistance Common Common

Afatinib vs. Dacomitinib (Second-Generation TKI)

Key Differences :

Parameter Afatinib Dacomitinib

Afatinib vs. Osimertinib (Third-Generation TKI)

Key Differences :

  • Target : Osimertinib selectively inhibits EGFR T790M mutations, whereas afatinib targets wild-type EGFR and HER2 .
  • Efficacy : Osimertinib has superior PFS in T790M-positive NSCLC (18.9 vs. 10.2 months; HR = 0.46) but is less effective in tumors with HER2/3 alterations .
  • Safety : Osimertinib has lower AE rates (e.g., interstitial lung disease: 3.3% vs. 0.2%) .
Parameter Afatinib Osimertinib
Target EGFR/HER2 EGFR T790M
Median PFS (T790M+) 10.2 18.9
Grade ≥3 Diarrhea 13% 2%

Combination Therapies

  • Afatinib + Bevacizumab: Improved objective response rate (ORR: 85% vs. 70%) but similar PFS (13.4 vs. 12.1 months) and OS (28.5 vs. 27.4 months) compared to monotherapy .
  • Afatinib + TrkB Inhibitors: Preclinical synergy overcomes resistance in esophageal squamous cell carcinoma (ESCC) .

Structural and Pharmacokinetic Comparisons

  • Structural Similarity : Afatinib shares high Tanimoto coefficients (TC = 0.61) with pelitinib, an experimental EGFR/HER2 inhibitor .
  • Pharmacokinetics : Afatinib’s plasma concentration (5–70 ng/mL) is reliably quantified via ELISA, with minimal cross-reactivity to metabolites (<5% interference) .

Q & A

Q. Tables

Parameter Afatinib (Pooled LUX-Lung 3/6) Chemotherapy Statistical Significance
Median PFS (months)11.16.9HR 0.58 (P<0.001)
Objective Response Rate (ORR)56%23%P<0.001
Grade ≥3 Diarrhea Incidence17%0%P<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.